Cas no 2228854-27-9 (4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine)

4-(3-Bromoprop-1-en-2-yl)-2,5-dimethoxypyridine is a brominated pyridine derivative featuring a propene substituent at the 4-position and methoxy groups at the 2- and 5-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks. The presence of both a reactive bromoalkene moiety and electron-donating methoxy groups enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, as well as nucleophilic substitutions. Its stable yet modifiable structure makes it valuable for pharmaceutical and agrochemical research, enabling precise functionalization for target molecule development. The compound’s well-defined reactivity profile ensures consistent performance in synthetic applications.
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine structure
2228854-27-9 structure
商品名:4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
CAS番号:2228854-27-9
MF:C10H12BrNO2
メガワット:258.111782073975
CID:6441036
PubChem ID:165703365

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 化学的及び物理的性質

名前と識別子

    • 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
    • EN300-1935165
    • 2228854-27-9
    • インチ: 1S/C10H12BrNO2/c1-7(5-11)8-4-10(14-3)12-6-9(8)13-2/h4,6H,1,5H2,2-3H3
    • InChIKey: PCOPKNFPHGJYEF-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1=CC(=NC=C1OC)OC

計算された属性

  • せいみつぶんしりょう: 257.00514g/mol
  • どういたいしつりょう: 257.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 31.4Ų

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1935165-0.25g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
0.25g
$1078.0 2023-09-17
Enamine
EN300-1935165-0.1g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
0.1g
$1031.0 2023-09-17
Enamine
EN300-1935165-5.0g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
5g
$3396.0 2023-05-31
Enamine
EN300-1935165-10.0g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
10g
$5037.0 2023-05-31
Enamine
EN300-1935165-0.05g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
0.05g
$983.0 2023-09-17
Enamine
EN300-1935165-5g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
5g
$3396.0 2023-09-17
Enamine
EN300-1935165-1g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
1g
$1172.0 2023-09-17
Enamine
EN300-1935165-10g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
10g
$5037.0 2023-09-17
Enamine
EN300-1935165-2.5g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
2.5g
$2295.0 2023-09-17
Enamine
EN300-1935165-0.5g
4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine
2228854-27-9
0.5g
$1124.0 2023-09-17

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine 関連文献

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridineに関する追加情報

Introduction to 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine (CAS No. 2228854-27-9)

4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine, identified by the CAS number 2228854-27-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic aromatic molecule features a pyridine core substituted with two methoxy groups at the 2 and 5 positions, and an allyl bromide moiety at the 4-position. The unique structural attributes of this compound make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The pyridine ring is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant compounds. The methoxy groups introduce electron-donating effects, which can modulate the electronic properties of the ring, influencing reactivity and binding interactions with biological targets. Additionally, the presence of the allyl bromide substituent provides a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in exploring the potential of 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine in the context of developing small-molecule inhibitors for various diseases. One particularly promising area is its application in oncology research. Preclinical studies have indicated that derivatives of this compound exhibit inhibitory activity against specific kinases implicated in cancer progression. The ability to fine-tune the structure through strategic modifications offers a pathway to enhance potency and selectivity against these targets.

The dimethoxy substitution pattern on the pyridine ring not only influences electronic properties but also impacts solubility and metabolic stability, critical factors for drug-like properties. Computational modeling studies have been instrumental in understanding how these methoxy groups interact with biological macromolecules, providing insights into optimal positioning for maximal binding affinity. Such computational approaches are increasingly integral to modern drug design pipelines, complementing experimental methodologies.

Another notable application of 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine lies in its role as a precursor for synthesizing complex scaffolds found in natural products and drug candidates. For instance, researchers have leveraged this compound to construct analogs of known bioactive molecules with improved pharmacokinetic profiles. The allyl bromide functionality serves as a critical juncture for introducing diverse side chains or heterocyclic moieties, thereby expanding the chemical space accessible for drug discovery.

The synthesis of 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine itself presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Advances in synthetic methodologies have enabled more efficient routes to this intermediate, often involving palladium-catalyzed reactions or directed ortho-metalation strategies. These improvements have not only streamlined production but also opened doors for large-scale applications in industrial settings.

Recent advancements in biocatalysis have also highlighted the utility of 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine as a substrate for enzyme-mediated transformations. By harnessing enzymatic power, researchers can achieve selective modifications under mild conditions, reducing unwanted byproducts and improving overall yields. This approach aligns with the growing trend toward green chemistry principles, emphasizing sustainability in synthetic processes.

The pharmaceutical industry continues to explore novel applications for this compound, driven by its structural versatility and functional flexibility. Collaborative efforts between academia and industry are yielding innovative derivatives with potential therapeutic benefits across multiple disease areas. As our understanding of biological pathways evolves, so too does the demand for sophisticated molecular tools like 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine.

Looking ahead, future research may focus on exploring alternative synthetic routes that enhance scalability and cost-efficiency while maintaining high purity standards. Additionally, investigating new applications in areas such as agrochemicals or material science could further expand the utility of this versatile intermediate. The continued study of 4-(3-bromoprop-1-en-2-yl)-2,5-dimethoxypyridine underscores its importance as a building block in modern chemical synthesis and drug development.

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